molecular formula C11H7Cl2NO B6367959 5-(2,3-Dichlorophenyl)pyridin-2(1H)-one CAS No. 1111109-40-0

5-(2,3-Dichlorophenyl)pyridin-2(1H)-one

Cat. No.: B6367959
CAS No.: 1111109-40-0
M. Wt: 240.08 g/mol
InChI Key: XVMVCJLMINBDDO-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridine ring substituted with a 2,3-dichlorophenyl group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)pyridin-2(1H)-one typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetonitrile, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Halogen atoms in the 2,3-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse range of derivatives.

Scientific Research Applications

5-(2,3-Dichlorophenyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dichlorophenyl)pyridine: Similar structure but lacks the keto group.

    5-(2,3-Dichlorophenyl)pyridin-3-ol: Contains a hydroxyl group instead of a keto group.

    2-(2,3-Dichlorophenyl)pyrimidine: Pyrimidine ring instead of pyridine.

Uniqueness

5-(2,3-Dichlorophenyl)pyridin-2(1H)-one is unique due to the presence of both the 2,3-dichlorophenyl group and the keto group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)7-4-5-10(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVCJLMINBDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683025
Record name 5-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-40-0
Record name 5-(2,3-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111109-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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